molecular formula C24H23ClN2O B3907878 Biphenyl-4-yl[4-(3-chlorobenzyl)piperazin-1-yl]methanone

Biphenyl-4-yl[4-(3-chlorobenzyl)piperazin-1-yl]methanone

Cat. No.: B3907878
M. Wt: 390.9 g/mol
InChI Key: XDKQBPGVSHBLEK-UHFFFAOYSA-N
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Description

Biphenyl-4-yl[4-(3-chlorobenzyl)piperazin-1-yl]methanone is a complex organic compound that features a biphenyl group and a piperazine ring substituted with a 3-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl[4-(3-chlorobenzyl)piperazin-1-yl]methanone typically involves the reaction of biphenyl-4-ylmethanone with 4-(3-chlorobenzyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl[4-(3-chlorobenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biphenyl-4-yl[4-(3-chlorobenzyl)piperazin-1-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Biphenyl-4-yl[4-(3-chlorobenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as neurotransmission or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
  • (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone

Uniqueness

Biphenyl-4-yl[4-(3-chlorobenzyl)piperazin-1-yl]methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzyl group on the piperazine ring differentiates it from other similar compounds and can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O/c25-23-8-4-5-19(17-23)18-26-13-15-27(16-14-26)24(28)22-11-9-21(10-12-22)20-6-2-1-3-7-20/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKQBPGVSHBLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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